N-Acetyl-L-leucine

Catalog No.
S532325
CAS No.
1188-21-2
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-leucine

CAS Number

1188-21-2

Product Name

N-Acetyl-L-leucine

IUPAC Name

(2S)-2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1

InChI Key

WXNXCEHXYPACJF-ZETCQYMHSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C

Solubility

0.05 M
8.1 mg/mL at 25 °C

Synonyms

acetyl-DL-leucine, acetylleucine, acetylleucine, L-, Lasdol, N-acetyl-L-leucine, N-acetylleucine, Tanganil

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C

Description

The exact mass of the compound N-Acetyl-L-leucine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m8.1 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment for Niemann-Pick Disease Type C (NPC)

Treatment for Traumatic Brain Injury (TBI)

  • NALL is an N-acetyl derivative of L-leucine, meaning an acetyl group (CH3CO-) is attached to the amino acid's nitrogen atom [].
  • It occurs naturally in various organisms like fruit flies (Drosophila melanogaster) and rapeseed (Brassica napus) [].
  • NALL is being investigated for its potential to improve neurological function and slow disease progression in conditions like Niemann-Pick disease type C (NPC) and cerebellar ataxias [].

Molecular Structure Analysis

  • NALL has the chemical formula C₈H₁₅NO₃.
  • Its structure features a central carbon chain with a methyl group ((CH₃)₂) at one end, a carboxylic acid group (COOH) at the other, and an amino group (NH₂) with an attached acetyl group (CH₃CO-) in the middle [].
  • A key feature is the chirality at the second carbon atom. NALL is the L-enantiomer, meaning its spatial arrangement differs from the D-enantiomer [].

Chemical Reactions Analysis

  • Synthesis of NALL can be achieved through various methods, including acylation of L-leucine with acetic anhydride []. However, specific details of reaction pathways are often proprietary information.
  • The breakdown of NALL likely follows the general pathways for amino acid degradation, involving enzymes and potentially releasing its constituent parts like L-leucine and acetate [].
  • More specific information on NALL's involvement in other relevant reactions is currently limited in publicly available scientific literature.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for NALL is scarce in publicly available resources.
  • NALL is likely soluble in water due to the presence of the polar amino and carboxylic acid groups.
  • Its stability is an ongoing area of investigation, but some studies suggest it has a favorable stability profile for oral administration [].
  • Promoting neuroprotection: NALL might help protect nerve cells from damage by reducing inflammation and oxidative stress [].
  • Enhancing cellular function: NALL may improve the function of lysosomes, cellular organelles responsible for waste disposal, which is crucial in NPC where dysfunctional lysosomes accumulate harmful substances [].
  • Modulating protein interactions: NALL could potentially interact with specific proteins involved in neurodegenerative processes, although the details of these interactions require further research.
  • Studies suggest NALL has a good safety profile, with limited side effects reported in clinical trials [, ].
  • More research is needed to definitively determine the long-term safety of NALL, particularly for extended use.
  • As with any substance, proper handling procedures should be followed when working with NALL in a research setting.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.5

Exact Mass

173.1052

LogP

0.79

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E915HL7K2O

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-15-0
1188-21-2

Wikipedia

L-Acetylleucine

General Manufacturing Information

L-Leucine, N-acetyl-: INACTIVE

Dates

Modify: 2023-08-15

Acetyl-DL-leucine improves restless legs syndrome: a case report

Taylor Fields, Benedikt Schoser, Wolfgang Oertel, Michael Strupp
PMID: 34052888   DOI: 10.1007/s00415-021-10625-3

Abstract




Prophylactic treatment of migraine with and without aura with acetyl-DL-leucine: a case series

Michael Strupp, Otmar Bayer, Katharina Feil, Andreas Straube
PMID: 30547273   DOI: 10.1007/s00415-018-9155-6

Abstract




A Novel Modified Lipid: Enzymatic Esterification of 2-Monoacylglycerol with N-acetyl-l-leucine

Hasene Keskin Çavdar, Derya Koçak Yanık, Fahrettin Göğüş, Sibel Fadıloğlu
PMID: 29437236   DOI: 10.1111/1750-3841.14070

Abstract

The objective of this research was to synthesize and characterize a novel modified lipid which is composed of mainly oleic acid at sn-2 position and a hydrophobic essential amino acid derivative (N-acetyl-l-leucine) at sn-1(3) or sn-1, 3 positions. LC-MS-MS analysis indicated that the target modified lipid structure was obtained at the end of the developed reaction. Response surface methodology was applied to enhance a reliable empirical model for prediction and to optimize reaction conditions: reaction time (8 to 24 hr), reaction temperature (40 to 55 °C), and enzyme load (15 to 30 wt%). The percentage of total reaction products was found to be 28.5 at the optimum conditions of 54 °C, 8 hr and 15% (by mass) enzyme load. This result is closely correlated to the predicted highest total reaction product (29.3%) obtained by response surface methodology. The physical and thermal characteristics of the modified lipid and refined olive pomace oil were compared and found to be similar. Caloric value of modified lipid was decreased by 18.65% compared to that of refined olive pomace oil. A novel modified lipid which may have potential uses in healthy food industries was successfully produced with the incorporation of N-acetyl-l-leucine to 2-monoacylglycerol.
A novel modified lipid was synthesized by enzymatic incorporation of a "hydrophobic and essential amino acid derivative" into 2-monoacylglycerol. This modified lipid contains mainly oleic acid at sn-2 position and N-acetyl-l-leucine at sn-1,3 positions. The product behaved as an oil above 10 °C. Caloric value of the novel oil-like product was reduced by 18.65%. The modified lipid may have the potential for replacement with the oil in food products such as margarine, shortenings, salad dressing, and mayonnaise.


Lack of benefit of acetyl-dl-leucine in patients with multiple system atrophy of the cerebellar type

G M Scigliuolo, A Sagnelli, G Brenna, D Pareyson, E Salsano
PMID: 28716222   DOI: 10.1016/j.jns.2017.05.020

Abstract




De novo NMR pulse sequence design using Monte-Carlo optimization techniques

Joel Lapin, Alexander A Nevzorov
PMID: 31734619   DOI: 10.1016/j.jmr.2019.106641

Abstract

Separated Local Field (SLF) experiments have been routinely used for measuring
H-
N heteronuclear dipolar couplings in oriented-sample solid-state NMR for structure determination of proteins. In the on-going pursuit of designing better-performing SLF pulse sequences (e.g. by increasing the number of subdwells, and varying the rf amplitudes and phases), analytical treatment of the relevant average Hamiltonian terms may become cumbersome and/or nearly impossible. Numerical simulations of NMR experiments using GPU processors can be employed to rapidly calculate spectra for moderately sized spin systems, which permit an efficient numeric optimization of pulse sequences by the Monte Carlo Simulated Annealing protocol. In this work, a computational strategy was developed to find the optimal phases and timings that substantially improve the
H-
N dipolar linewidths over a broad range of dipolar couplings as compared to SAMPI4. More than 100 pulse sequences were developed de novo and tested on an N-acetyl Leucine crystal. Seventeen distinct pulse sequences were shown to produce sharper mean linewidths than SAMPI4. Overall, these pulse sequences have more variable parameters (involving non-quadrature phases) and do not involve symmetry between the odd and even dwells, which would likely preclude their rigorous analytical treatment. The top performing pulse sequence, termed ROULETTE-1, has 18% sharper mean linewidths than SAMPI4 when run on an N-acetyl Leucine crystal. This sequence was also shown to be robust over a broad range of
H carrier frequencies and various crystal orientations. The performance of such an optimized pulse sequence was also illustrated on
N Leucine-labeled Pf1 coat protein reconstituted in magnetically aligned bicelles. For the optimized pulse sequence the mean peak width was 14% sharper than SAMPI4, which in turn yielded a better signal to noise ratio, 20:1 vs. 17:1. This method is potentially extendable to de novo development of a variety of NMR experiments.


Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance

Grant C Churchill, Michael Strupp, Antony Galione, Frances M Platt
PMID: 32108176   DOI: 10.1371/journal.pone.0229585

Abstract

The enantiomers of many chiral drugs not only exhibit different pharmacological effects in regard to targets that dictate therapeutic and toxic effects, but are also handled differently in the body due to pharmacokinetic effects. We investigated the pharmacokinetics of the enantiomers of N-acetyl-leucine after administration of the racemate (N-acetyl-DL-leucine) or purified, pharmacologically active L-enantiomer (N-acetyl-L-leucine). The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects. Compounds were administered orally to mice. Plasma and tissue samples were collected at predetermined time points (0.25 to 8 h), quantified with liquid chromatography/mass spectrometry, and pharmacokinetic constants were calculated using a noncompartmental model. When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer. When administered as the L-enantiomer, the dose proportionality was greater than unity compared to the racemate, suggesting saturable processes affecting uptake and/or metabolism. Elimination (ke and T1/2) was similar for both enantiomers. These results are most readily explained by inhibition of uptake at an intestinal carrier of the L-enantiomer by the D-enantiomer, and by first-pass metabolism of the L-, but not D-enantiomer, likely by deacetylation. In brain and muscle, N-acetyl-L-leucine levels were lower than N-acetyl-D-leucine, consistent with rapid conversion into L-leucine and utilization by normal leucine metabolism. In summary, the enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer. Taken together, these results have clinical implications supporting the use of N-acetyl-L-leucine instead of the racemate or N-acetyl-D-leucine, and support the research and development of only N-acetyl-L-leucine.


Efficacy of acetylleucine in vertigo and dizziness: a systematic review of randomised controlled trials

Paul Vanderkam, Clara Blanchard, Florian Naudet, Denis Pouchain, Helene Vaillant Roussel, Marie Christine Perault-Pochat, Nematollah Jaafari, Rémy Boussageon
PMID: 30613860   DOI: 10.1007/s00228-018-02617-6

Abstract

To assess the efficacy of acetylleucine to improve or stop an attack of vertigo and dizziness (vertigo/dizziness).
Systematic review by 2 independent reviewers. Consultation of the Medline, Cochrane and ClinicalTrials.gov databases until September 2018. Keywords used: Acetylleucine, Tanganil®, Acetyl-DL-leucine, Acetyl-leucine. Trial selection: randomised controlled trials (RCTs) comparing acetylleucine against placebo.
Up until 2018, no RCTs have been published on the efficacy of acetylleucine in vertigo/dizziness.
There is no solid evidence of the efficacy of acetylleucine in vertigo/dizziness. Given its frequent prescription and the cost generated for the French social security system, high-quality randomised trials should be carried out to assess its efficacy.


Annual severity increment score as a tool for stratifying patients with Niemann-Pick disease type C and for recruitment to clinical trials

Mario Cortina-Borja, Danielle Te Vruchte, Eugen Mengel, Yasmin Amraoui, Jackie Imrie, Simon A Jones, Christine I Dali, Paul Fineran, Thomas Kirkegaard, Heiko Runz, Robin Lachmann, Tatiana Bremova-Ertl, Michael Strupp, Frances M Platt
PMID: 30115089   DOI: 10.1186/s13023-018-0880-9

Abstract

Niemann-Pick disease type C (NPC) is a lysosomal storage disease with a heterogeneous neurodegenerative clinical course. Multiple therapies are in clinical trials and inclusion criteria are currently mainly based on age and neurological signs, not taking into consideration differential individual rates of disease progression.
In this study, we have evaluated a simple metric, denoted annual severity increment score (ASIS), that measures rate of disease progression and could easily be used in clinical practice. We show that ASIS is stable over several years and can be used to stratify patients for clinical trials. It achieves greater homogeneity of the study cohort relative to age-based inclusion and provides an evidence-based approach for establishing inclusion/exclusion criteria. In addition, we show that ASIS has prognostic value and demonstrate that treatment with an experimental therapy - acetyl-DL-leucine - is associated with a reduction in ASIS scores.
ASIS has the potential to be a useful metric for clinical monitoring, trial recruitment, for prognosis and measuring response to therapy.


Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders

Roger Kalla, Michael Strupp
PMID: 30182858   DOI: 10.2174/1570159X16666180905093535

Abstract

Cerebellar ataxia is a frequent and often disabling syndrome severely impairing motor functioning and quality of life. Patients suffer from reduced mobility, and restricted autonomy, experiencing an even lower quality of life than, e.g., stroke survivors. Aminopyridines have been demonstrated viable for the symptomatic treatment of certain forms of cerebellar ataxia. This article will give an outline of the present pharmacotherapy of different cerebellar disorders. As a current key-therapy for the treatment of downbeat nystagmus 4-aminopyridine (4-AP) is suggested for the treatment of downbeat nystagmus (5-10 mg Twice a day [TID]), a frequent type of persisting nystagmus, due to a compromise of the vestibulo-cerebellum. Studies with animals have demonstrated, that a nonselective blockage of voltage-gated potassium channels (mainly Kv1.5) increases Purkinje- cell (PC) excitability. In episodic ataxia type 2 (EA2), which is frequently caused by mutations of the PQ-calcium channel, the efficacy of 4-AP (5-10 mg TID) has been shown in a randomized controlled trial (RCT). 4-AP was well tolerated in the recommended dosages. 4-AP was also effective in elevating symptoms in cerebellar gait ataxia of different etiologies (2 case series). A new treatment option for cerebellar disease is the amino-acid acetyl-DL-leucine, which has significantly improved cerebellar symptoms in three case series. There are on-going randomized controlled trials for cerebellar ataxia (acetyl-DL-leucine vs placebo; ALCAT), cerebellar gait disorders (SR-form of 4-AP vs placebo; FACEG) and EA2 (sustained-release/SR-form of 4-AP vs acetazolamide vs placebo; EAT2TREAT), which will provide new insights into the pharmacological treatment of cerebellar disorders.


Effects of acetyl-DL-leucine on cerebellar ataxia (ALCAT trial): study protocol for a multicenter, multinational, randomized, double-blind, placebo-controlled, crossover phase III trial

Katharina Feil, Christine Adrion, Julian Teufel, Sylvia Bösch, Jens Claassen, Ilaria Giordano, Holger Hengel, Heike Jacobi, Thomas Klockgether, Thomas Klopstock, Wolfgang Nachbauer, Ludger Schöls, Claudia Stendel, Ellen Uslar, Bart van de Warrenburg, Ingrid Berger, Ivonne Naumann, Otmar Bayer, Hans-Helge Müller, Ulrich Mansmann, Michael Strupp
PMID: 28068987   DOI: 10.1186/s12883-016-0786-x

Abstract

Cerebellar ataxia (CA) is a frequent and often disabling condition that impairs motor functioning and impacts on quality of life (QoL). No medication has yet been proven effective for the symptomatic or even causative treatment of hereditary or non-hereditary, non-acquired CA. So far, the only treatment recommendation is physiotherapy. Therefore, new therapeutic options are needed. Based on three observational studies, the primary objective of the acetyl-DL-leucine on ataxia (ALCAT) trial is to examine the efficacy and tolerability of a symptomatic therapy with acetyl-DL-leucine compared to placebo on motor function measured by the Scale for the Assessment and Rating of Ataxia (SARA) in patients with CA.
An investigator-initiated, multicenter, European, randomized, double-blind, placebo-controlled, 2-treatment 2-period crossover phase III trial will be carried out. In total, 108 adult patients who meet the clinical criteria of CA of different etiologies (hereditary or non-hereditary, non-acquired) presenting with a SARA total score of at least 3 points will be randomly assigned in a 1:1 ratio to one of two different treatment sequences, either acetyl-DL-leucine (up to 5 g per day) followed by placebo or vice versa. Each sequence consists of two 6-week treatment periods, separated by a 4-week wash-out period. A follow-up examination is scheduled 4 weeks after the end of treatment. The primary efficacy outcome is the absolute change in the SARA total score. Secondary objectives are to demonstrate that acetyl-DL-leucine is effective in improving (1) motor function measured by the Spinocerebellar Ataxia Functional Index (SCAFI) and SARA subscore items and (2) QoL (EuroQoL 5 dimensions and 5 level version, EQ-5D-5 L), depression (Beck Depression Inventory, BDI-II) and fatigue (Fatigue Severity Score, FSS). Furthermore, the incidence of adverse events will be investigated.
The results of this trial will inform whether symptomatic treatment with the modified amino-acid acetyl-DL-leucine is a worthy candidate for a new drug therapy to relieve ataxia symptoms and to improve patient care. If superiority of the experimental drug to placebo can be established it will also be re-purposing of an agent that has been previously used for the symptomatic treatment of dizziness.
The trial was prospectively registered at www.clinicaltrialsregister.eu (EudraCT no. 2015-000460-34) and at https://www.germanctr.de (DRKS-ID: DRKS00009733 ).


Explore Compound Types